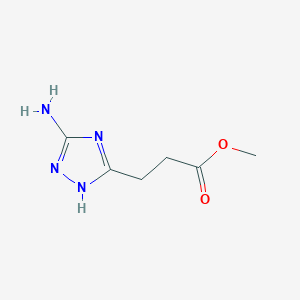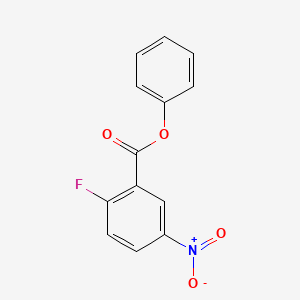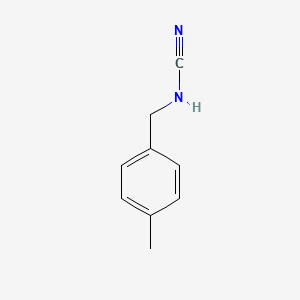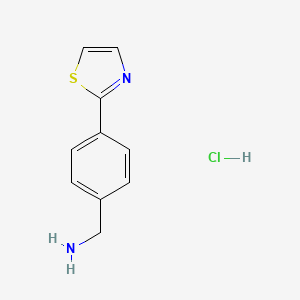
8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride
Overview
Description
“8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C15H9Cl2NOS . It is produced by Fluorochem Ltd .
Molecular Structure Analysis
The InChI code for the compound is 1S/C15H9Cl2NOS . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 322.21 . It should be stored at room temperature .Scientific Research Applications
Medicinal Chemistry: Drug Discovery and Development
The compound is a valuable scaffold in medicinal chemistry, particularly in drug discovery. Its structure is conducive to binding with various biological targets, making it a potential candidate for the development of new pharmaceuticals. The quinoline core is a common motif in drugs with antimicrobial, anticancer, and antiviral properties . The specific substitution pattern on the quinoline ring can be tailored to interact with distinct biological pathways, offering a versatile platform for the synthesis of compounds with desired pharmacological activities.
Synthetic Organic Chemistry: Building Blocks for Heterocyclic Compounds
In synthetic organic chemistry, this compound serves as a precursor for the synthesis of a wide range of heterocyclic compounds. Its reactive chloride group can undergo various substitution reactions, enabling the construction of complex molecular architectures. This is particularly useful in the synthesis of bioactive molecules, where the quinoline ring system can be elaborated into more complex structures that exhibit unique biological activities .
Industrial Applications: Catalysts and Material Science
The quinoline derivative can act as a ligand for metal complexes used as catalysts in industrial chemical processes. Its rigid structure and electronic properties can enhance the efficiency of catalytic systems. Additionally, the compound’s molecular framework can be incorporated into materials for electronic applications, such as organic light-emitting diodes (OLEDs), due to its conjugated system and potential for electron transport .
Antimicrobial Research: Development of New Antimicrobials
Research into antimicrobial applications has shown that quinoline derivatives, including those with the specific substitution pattern of the compound , can be effective against a range of bacterial and fungal pathogens. The compound’s structure allows for interaction with microbial enzymes or DNA, disrupting essential biological processes and leading to the death of the pathogen .
Agricultural Chemistry: Pesticides and Fungicides
The compound’s structural features make it a candidate for the development of new pesticides and fungicides. Its potential to interfere with biological systems in pests and fungi can be harnessed to protect crops from various diseases and infestations, contributing to increased agricultural productivity and food security .
Environmental Chemistry: Green Chemistry Applications
In the context of environmental chemistry, this quinoline derivative can be used in green chemistry applications. Its synthesis and functionalization can be achieved through environmentally benign methods, such as metal-free reactions or ultrasound irradiation, reducing the environmental impact of chemical processes .
Safety and Hazards
properties
IUPAC Name |
8-chloro-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NOS/c1-8-5-6-13(20-8)12-7-10(15(17)19)9-3-2-4-11(16)14(9)18-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTCIGNEXUTOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186217 | |
| Record name | 8-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160256-80-3 | |
| Record name | 8-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1453336.png)
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453338.png)
![2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B1453340.png)

![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)
![7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1453348.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)

